Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate
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Overview
Description
Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate: is an organic compound with the molecular formula C₁₃H₁₄N₂O₂. It is a derivative of carbamate, which is commonly used in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a benzyl group, a cyanobut-3-en-2-yl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to ensure its suitability for research and development applications .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Benzyl carbamate: An ester of carbamic acid and benzyl alcohol, used as a protecting group in organic synthesis.
N-benzyl-N-methylcarbamate: A related compound with similar functional groups, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate is unique due to its specific structural features, such as the cyanobut-3-en-2-yl group, which imparts distinct chemical reactivity and biological activity compared to other carbamate derivatives .
Biological Activity
Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
Molecular Weight: 218.25 g/mol
SMILES Notation: Cc1ccccc1C(=O)NC@HCC=C
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound has shown inhibitory effects on specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents against diseases like cancer and diabetes.
- Receptor Modulation: It may also interact with neurotransmitter receptors, potentially influencing pain pathways and neuroinflammatory responses.
Antimicrobial Activity
Research indicates that derivatives of benzyl carbamates exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains:
Compound | Concentration (μg/mL) | Activity Against |
---|---|---|
Benzyl N-(substituted) carbamate | 0.88, 0.44, 0.22 | Pseudomonas aeruginosa |
Staphylococcus aureus | ||
Bacillus cereus |
In a study, a related compound demonstrated a 100% suppression of tumor growth in ovarian cancer xenografts in nude mice, indicating potential anticancer properties .
Case Studies
- Anticancer Efficacy: A study evaluated the anticancer activity of benzyl carbamate derivatives in vitro and in vivo. It was found that these compounds significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity.
- Neuroprotective Effects: Another investigation focused on the neuroprotective properties of related compounds against oxidative stress-induced neuronal damage. The results suggested that these compounds could mitigate neuronal cell death through antioxidant mechanisms .
Safety and Toxicity
Preliminary toxicity assessments have indicated that this compound exhibits low cytotoxicity in normal human dermal fibroblast (NHDF) cells, suggesting a favorable safety profile for further development .
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate |
InChI |
InChI=1S/C13H14N2O2/c1-2-12(8-9-14)15-13(16)17-10-11-6-4-3-5-7-11/h2-7,12H,1,8,10H2,(H,15,16)/t12-/m1/s1 |
InChI Key |
QZUJVJWRHCXFOK-GFCCVEGCSA-N |
Isomeric SMILES |
C=C[C@H](CC#N)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
C=CC(CC#N)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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